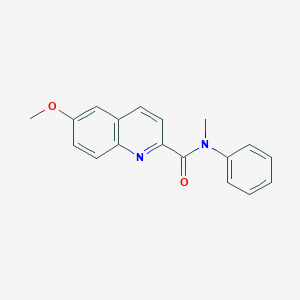
4-bromo-N-(8-chloroquinolin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(8-chloroquinolin-5-yl)benzamide, also known as BQ-123, is a peptide antagonist of the endothelin receptor type A (ETA). It is a potent and selective inhibitor of ETA receptors and has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
4-bromo-N-(8-chloroquinolin-5-yl)benzamide acts as a selective antagonist of the ETA receptor, which is predominantly expressed in vascular smooth muscle cells. It blocks the binding of endothelin-1 to the ETA receptor, thereby inhibiting its vasoconstrictor effects and promoting vasodilation.
Biochemical and Physiological Effects:
4-bromo-N-(8-chloroquinolin-5-yl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of endothelin-1-induced vasoconstriction, the reduction of blood pressure, and the improvement of cardiac function in animal models of heart failure. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(8-chloroquinolin-5-yl)benzamide is a highly specific inhibitor of the ETA receptor and has been extensively studied for its potential therapeutic applications in various diseases. However, its use in lab experiments may be limited by its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of 4-bromo-N-(8-chloroquinolin-5-yl)benzamide. One potential application is in the treatment of pulmonary hypertension, a condition characterized by elevated blood pressure in the pulmonary arteries. 4-bromo-N-(8-chloroquinolin-5-yl)benzamide has been shown to improve pulmonary hemodynamics and exercise capacity in animal models of pulmonary hypertension, and further studies are needed to evaluate its potential therapeutic efficacy in humans.
Another potential application is in the treatment of cancer, as 4-bromo-N-(8-chloroquinolin-5-yl)benzamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Further studies are needed to evaluate its potential as an adjunct therapy in cancer treatment.
In addition, 4-bromo-N-(8-chloroquinolin-5-yl)benzamide may have potential applications in the treatment of other cardiovascular diseases, such as atherosclerosis and ischemic heart disease. Further studies are needed to evaluate its potential therapeutic efficacy in these conditions.
Conclusion:
In conclusion, 4-bromo-N-(8-chloroquinolin-5-yl)benzamide is a highly selective antagonist of the ETA receptor that has been extensively studied for its potential therapeutic applications in various diseases. Its use in lab experiments may be limited by its high cost and limited availability, but further research is needed to evaluate its potential therapeutic efficacy in humans.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(8-chloroquinolin-5-yl)benzamide involves the reaction of 8-chloroquinoline-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-bromoaniline to form the benzamide derivative. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-bromo-N-(8-chloroquinolin-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, pulmonary hypertension, and cancer. It has been shown to inhibit the vasoconstrictor effects of endothelin-1, a potent vasoconstrictor peptide that plays a key role in the regulation of blood pressure and vascular tone.
Propriétés
IUPAC Name |
4-bromo-N-(8-chloroquinolin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O/c17-11-5-3-10(4-6-11)16(21)20-14-8-7-13(18)15-12(14)2-1-9-19-15/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBNYNVJJVUGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(8-chloroquinolin-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)
![Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7540402.png)
![4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)

![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)

![2-[[5-[(2-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7540455.png)
![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)
![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)

![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)